REACTION_CXSMILES
|
Cl.[CH3:2][O:3][NH:4][CH3:5].C[Al](C)C.[O:10]1[CH:14]=[C:13]([C:15]([O:17]C)=O)[N:12]=[CH:11]1.Cl.C(Cl)Cl>ClC(Cl)C>[O:10]1[CH:14]=[C:13]([C:15]([N:4]([CH3:5])[O:3][CH3:2])=[O:17])[N:12]=[CH:11]1 |f:0.1,4.5|
|
Name
|
methoxy-methylamine hydrochloride
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CONC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C=NC(=C1)C(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
HCl methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (2×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with saturated ammonium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography on silica (methylene chloride/ethyl acetate/methanol 6:3:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC(=C1)C(=O)N(OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 81.9% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |